molecular formula C11H10F2O B1324747 Cyclobutyl 2,4-difluorophenyl ketone CAS No. 898791-26-9

Cyclobutyl 2,4-difluorophenyl ketone

Cat. No.: B1324747
CAS No.: 898791-26-9
M. Wt: 196.19 g/mol
InChI Key: SFUBSOCKJIWUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 2,4-difluorophenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclobutyl benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic esters and palladium catalysts to couple cyclobutyl boronic acid with 2,4-difluorophenyl halides under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclobutyl 2,4-difluorophenyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutyl 2,4-difluorophenyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The fluorine atoms on the phenyl ring can influence the reactivity and stability of the compound by affecting electron distribution .

Comparison with Similar Compounds

Cyclobutyl 2,4-difluorophenyl ketone can be compared with other similar compounds such as:

The presence of fluorine atoms in this compound makes it unique by enhancing its stability and reactivity in certain chemical reactions, as well as potentially altering its biological activity .

Properties

IUPAC Name

cyclobutyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBSOCKJIWUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642551
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-26-9
Record name Cyclobutyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.